An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazole (CAS: 885520-70-7)
An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazole (CAS: 885520-70-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-fluoro-1H-indazole is a halogenated indazole derivative that has emerged as a crucial building block in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for targeted cancer therapy and immunotherapy. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for professionals in the field of drug discovery and development.
Chemical and Physical Properties
4-Bromo-6-fluoro-1H-indazole is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 885520-70-7 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | 4-bromo-6-fluoro-1H-indazole |
| Synonyms | 4-Bromo-6-fluoroindazole |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in common organic solvents such as DMSO and methanol. |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 4-Bromo-6-fluoro-1H-indazole.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | br s | 1H | N-H |
| ~7.5 | d | 1H | Ar-H |
| ~7.3 | dd | 1H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
¹³C NMR, IR, and Mass Spectrometry Data
As of the latest available data, detailed experimental ¹³C NMR, IR, and mass spectrometry data for 4-Bromo-6-fluoro-1H-indazole are not widely reported in publicly accessible literature. However, based on the structure, the following characteristics can be predicted:
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¹³C NMR: Aromatic carbons would appear in the range of 110-160 ppm. The carbon bearing the fluorine atom would show a large C-F coupling constant.
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IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of Br, F, and HCN.
Synthesis of 4-Bromo-6-fluoro-1H-indazole
Several synthetic routes to 4-Bromo-6-fluoro-1H-indazole have been reported. The following are three prominent methods with detailed experimental protocols.
Method 1: Leimgruber-Batcho Indole Synthesis
This is a widely used method for the synthesis of indoles and their derivatives.
Experimental Protocol:
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Step 1: Formation of the Enamine Intermediate.
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In a round-bottom flask, dissolve 2-methyl-3-bromo-5-fluoronitrobenzene in DMF.
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
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Heat the mixture at 120°C and monitor the reaction by TLC.
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Upon completion, concentrate the mixture under reduced pressure.
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Add methanol to the hot residue to precipitate the enamine intermediate, (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine.
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Filter the solid, wash with cold methanol, and dry under vacuum.
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Step 2: Reductive Cyclization.
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Suspend the enamine intermediate in a mixture of methanol and tetrahydrofuran (THF).
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Add Raney nickel to the suspension.
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Slowly add hydrazine hydrate dropwise at 0°C.
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Stir the reaction mixture at room temperature for several hours.
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Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to afford 4-Bromo-6-fluoro-1H-indazole.
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Caption: Leimgruber-Batcho Synthesis Workflow.
Method 2: Synthesis via Pyrrolidine Derivative Reduction
This method also involves a reductive cyclization step.
Experimental Protocol:
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Step 1: Synthesis of the Pyrrolidine Derivative.
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Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane.
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
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Heat the reaction mixture at 100°C.
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After the reaction is complete, cool to room temperature and concentrate under reduced pressure to obtain the crude 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)ethenyl]pyrrolidine.
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Step 2: Reductive Cyclization.
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Mix the crude pyrrolidine derivative with Raney nickel (suspended in water) in a mixture of methanol and THF (1:1).
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Slowly add hydrazine monohydrate at 0°C.
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Stir the mixture for 5 hours at room temperature.
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Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure to yield 4-bromo-6-fluoro-1H-indazole.[1]
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Caption: Pyrrolidine Derivative Reduction Workflow.
Method 3: Synthesis using Iron and Acetic Acid
This method provides an alternative for the reductive cyclization step.
Experimental Protocol:
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Step 1: Preparation of the Nitro Intermediate.
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Prepare the crude enamine or pyrrolidine derivative as described in the previous methods.
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Step 2: Reductive Cyclization.
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To a mixture of iron powder in acetic acid at 110°C, add a solution of the crude nitro intermediate in acetic acid over 30 minutes.
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Stir the resulting mixture for an additional hour.
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Dilute the reaction mixture with ethyl acetate and filter through Celite® to remove insoluble matter.
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Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography to obtain 4-Bromo-6-fluoro-1H-indazole.[1]
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Caption: Iron and Acetic Acid Reduction Workflow.
Applications in Drug Development
4-Bromo-6-fluoro-1H-indazole is a key intermediate in the synthesis of potent and selective kinase inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. 4-Bromo-6-fluoro-1H-indazole serves as a scaffold for the development of HPK1 inhibitors, which can enhance the anti-tumor immune response.
Caption: HPK1 Signaling Pathway Inhibition.
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Halogenated indazole derivatives, including those synthesized from 4-Bromo-6-fluoro-1H-indazole, are utilized in the preparation of PI3K inhibitors.[2]
Caption: PI3K Signaling Pathway Inhibition.
Safety and Handling
4-Bromo-6-fluoro-1H-indazole should be handled with care in a laboratory setting. The following is a summary of its known hazards and recommended safety precautions.
| Hazard | Description |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Recommended Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Work in a well-ventilated area, preferably in a fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
Conclusion
4-Bromo-6-fluoro-1H-indazole is a valuable and versatile building block for the synthesis of kinase inhibitors with significant potential in oncology and immunology. This guide provides essential technical information to support its use in research and drug development. As with any chemical reagent, it is crucial to handle this compound with appropriate safety precautions. The synthetic routes outlined, along with the understanding of its role in targeting key signaling pathways, will aid researchers in the design and synthesis of novel therapeutic agents.
